molecular formula C13H10FNO2 B3060692 phenyl N-(2-fluorophenyl)carbamate CAS No. 65140-97-8

phenyl N-(2-fluorophenyl)carbamate

Cat. No.: B3060692
CAS No.: 65140-97-8
M. Wt: 231.22 g/mol
InChI Key: PMTBCKBKVIIQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl N-(2-fluorophenyl)carbamate is a chemical compound with the molecular formula C13H10FNO2 and a molecular weight of 231.22 g/mol . It is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

The synthesis of carbamates, such as this compound, can be achieved through various methods. One common method involves the reaction of amines with organic carbonates . Another approach is the carbamoylation of primary, secondary, and aromatic amines by dimethyl carbonate in a flow system over solid catalysts . The iron-chrome catalyst TZC-3/1 has been found to be the most active, leading to approximately 70% yield of methyl N-hexylcarbamate .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources found .

Scientific Research Applications

Antitumor Applications

Phenyl N-(2-fluorophenyl)carbamate and its derivatives have significant applications in the field of antitumor drugs. They are particularly prominent in the development of small molecular inhibitors used in anti-tumor treatments. An example includes the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, which is an important intermediate in various antitumor drugs (Gan, Wu, Zhou, Liao, Zhu, & Zheng, 2021).

Fungal Resistance in Wood Preservation

The compound's derivatives have been used to enhance fungal resistance in wood. For instance, southern pine impregnated with methyl fluorophenyl carbamates showed increased resistance to fungi, demonstrating the potential of these compounds in preserving wood and preventing decay (Chen, Rowell, & Ellis, 1990).

Synergistic Effects with Insecticides

This compound and its analogues have been found to synergize with carbamate insecticides. This synergism has been observed in studies conducted on houseflies, where it demonstrated increased activity compared to other synergists, suggesting its potential use in enhancing the efficacy of insecticides (Barnes & Fellig, 1969).

Development of Organophosphorus Inhibitors

In research focusing on organophosphorus compounds and their neurotoxic effects, carbamates like phenyl N-benzyl-N-methylcarbamate have been studied for their ability to inhibit neurotoxic esterase, an enzyme associated with neurotoxicity. These studies contribute to understanding the mechanisms of neurotoxicity and developing protective strategies against harmful compounds (Johnson, 1970).

Synthesis from Carbon Dioxide

An innovative approach has been demonstrated in the synthesis of various N-aryl and N-alkyl carbamates, including this compound, starting from carbon dioxide under atmospheric pressure. This sustainable method holds potential for industrial applications, particularly in producing raw materials for polyurethane (Takeuchi et al., 2021).

Properties

IUPAC Name

phenyl N-(2-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-11-8-4-5-9-12(11)15-13(16)17-10-6-2-1-3-7-10/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTBCKBKVIIQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396455
Record name phenyl N-(2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65140-97-8
Record name phenyl N-(2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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